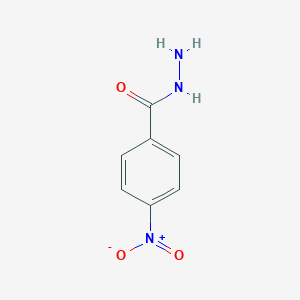

4-Nitrobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZXYJYTUSGIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060913 | |

| Record name | 4-Nitrobenzoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-97-5 | |

| Record name | 4-Nitrobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ8HT8UU5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Nitrobenzohydrazide from 4-Nitrobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzohydrazide from 4-nitrobenzoyl chloride. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its preparation from 4-nitrobenzoyl chloride is a common and efficient method. This reaction proceeds via a nucleophilic acyl substitution, where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding hydrazide and hydrochloric acid as a byproduct. The presence of a base is often required to neutralize the HCl formed and drive the reaction to completion.

Experimental Protocol

This section details the methodology for the synthesis of this compound from 4-nitrobenzoyl chloride.

Materials:

-

4-Nitrobenzoyl chloride

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Sodium hydroxide (NaOH) or other suitable base

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

-

Magnetic stirrer and heating mantle

-

pH indicator paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzoyl chloride in a suitable organic solvent such as ethanol.

-

Addition of Hydrazine Hydrate: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate in ethanol dropwise from the dropping funnel with constant stirring. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and minimize side reactions. A base, such as sodium hydroxide solution, can be co-added or added subsequently to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The precipitate can be collected by vacuum filtration.

-

Purification: Wash the collected solid with cold distilled water to remove any unreacted hydrazine hydrate and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | Typically high, often >90% | General observation for this type of reaction |

| Melting Point | 210-212 °C | [1] |

| FTIR (cm⁻¹) | 3310 (N-H str.), 3205 (N-H str.), 3080 (Ar C-H str.), 1645 (C=O str.), 1600 (Ar C=C str.), 1520 (N-O str.), 1345 (N-O str.) | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 10.1 (s, 1H, -CONH-), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 4.6 (s, 2H, -NH₂) | [1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 164.0 (C=O), 149.5 (C-NO₂), 141.0 (Ar-C), 129.0 (Ar-CH), 123.5 (Ar-CH) | [1] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 4-nitrobenzoyl chloride.

Caption: Workflow for the synthesis of this compound.

References

4-Nitrobenzohydrazide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Its unique molecular architecture, featuring a nitro-substituted benzene ring coupled with a hydrazide functional group, imparts a distinct reactivity profile that has been exploited in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical properties, structure elucidation, and relevant experimental protocols for this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃O₃ | [2][3][4][5] |

| Molecular Weight | 181.15 g/mol | [2][3][6] |

| Melting Point | 210-214 °C | [4][6] |

| Boiling Point | 292.97 °C (rough estimate) | [4][6] |

| Solubility | Soluble in acetone (0.5 g/10 mL) | [1][2][4] |

| Appearance | Yellow crystals | [1][4] |

| pKa | 2.77, 11.17 (at 25°C) | [1][4] |

| Maximum Wavelength (λmax) | 267 nm | [1][4] |

| CAS Number | 636-97-5 | [2][3][4][5] |

| InChI | InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11) | [2][3][7] |

| SMILES | C1=CC(=CC=C1C(=O)NN)--INVALID-LINK--[O-] | [2][7][8] |

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques and X-ray crystallography of its derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed, publicly available, fully assigned NMR spectrum for this compound is not readily available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The aromatic region would exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, likely two doublets. The protons of the hydrazide group (-CONHNH₂) would appear as distinct signals, with their chemical shifts influenced by the solvent and concentration.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the aliphatic carbons of the hydrazide moiety are not present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides crucial information about its functional groups. Key vibrational frequencies include:

-

N-H stretching vibrations from the hydrazide group.

-

C=O stretching of the amide carbonyl group.

-

N-O stretching vibrations of the nitro group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ).[5] Fragmentation patterns would provide further structural information, with characteristic losses of the nitro group, the hydrazide moiety, and other fragments.

X-ray Crystallography

Although a crystal structure of this compound itself is not readily found in open-access databases, the crystal structures of numerous derivatives have been determined.[2][3][4][5][9] These studies confirm the planar nature of the benzoyl hydrazide backbone and provide precise bond lengths and angles, unequivocally establishing the molecular connectivity and conformation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of an ester of 4-nitrobenzoic acid with hydrazine hydrate.

dot

References

- 1. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Nitrobenzohydrazide in Methanol and Ethanol: A Technical Guide

For Immediate Release

Quantitative and Qualitative Solubility Data

Direct, numerically expressed solubility data for 4-Nitrobenzohydrazide in methanol and ethanol is sparse in publicly accessible databases and scientific literature. However, numerous studies detailing the synthesis of various derivatives of this compound utilize methanol and ethanol as reaction solvents, indicating its solubility in these alcohols. For comparative purposes, a quantitative solubility value in acetone has been reported.

Table 1: Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Methanol | CH₃OH | 32.04 | Not Specified | Soluble (Qualitative) |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble (Qualitative) |

| Acetone | C₃H₆O | 58.08 | Not Specified | 0.5 g / 10 mL |

Note: The solubility in methanol and ethanol is inferred from its use as a solvent in various chemical syntheses. The quantitative data for acetone is provided as a reference for a polar, aprotic solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in methanol and ethanol. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.

Objective: To determine the equilibrium solubility of this compound in methanol and ethanol at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Methanol (anhydrous, analytical grade)

-

Ethanol (anhydrous, analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the respective solvent (methanol or ethanol) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-nitrobenzohydrazide, a compound of interest in pharmaceutical research and materials science. This document details the precise spatial arrangement of atoms within the crystal lattice, offering insights into its physicochemical properties and potential intermolecular interactions.

Molecular Structure and Conformation

This compound (C₇H₇N₃O₃) consists of a benzene ring substituted with a nitro group at the para position and a hydrazide group. The molecule's conformation is crucial for understanding its reactivity and biological activity.

Key Features:

-

Planarity: The benzene ring is planar, as expected. The hydrazide and nitro groups may exhibit some torsion with respect to the ring, influencing the overall molecular shape.

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydrazide and nitro groups can affect the planarity and stability of the molecule.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise, three-dimensional map of the atomic positions within the unit cell of the crystal. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 731633 .

Unit Cell Parameters

The following table summarizes the unit cell dimensions and angles for this compound. These parameters define the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

| a | Data Needed |

| b | Data Needed |

| c | Data Needed |

| α | Data Needed° |

| β | Data Needed° |

| γ | Data Needed° |

| Volume | Data Needed ų |

Crystal System and Space Group

| Parameter | Value |

| Crystal System | Data Needed |

| Space Group | Data Needed |

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the this compound molecule have been determined from the crystal structure analysis. This data is essential for computational modeling and for understanding the molecule's electronic properties.

Selected Bond Lengths

| Bond | Length (Å) |

| C-C (ring) | Data Needed |

| C-N (nitro) | Data Needed |

| N-O (nitro) | Data Needed |

| C-C (carbonyl) | Data Needed |

| C=O | Data Needed |

| C-N (hydrazide) | Data Needed |

| N-N | Data Needed |

Selected Bond Angles

| Angle | Value (°) |

| O-N-O (nitro) | Data Needed |

| C-C-N (nitro) | Data Needed |

| C-C=O | Data Needed |

| O=C-N | Data Needed |

| C-N-N | Data Needed |

Torsion Angles

Key torsion angles describe the rotational orientation of the substituent groups relative to the benzene ring.

| Torsion Angle | Value (°) |

| C-C-C-N (nitro) | Data Needed |

| C-C-C=O | Data Needed |

| O=C-N-N | Data Needed |

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of this compound is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a 4-nitrobenzoyl derivative with hydrazine hydrate.

Materials:

-

Methyl 4-nitrobenzoate or 4-nitrobenzoyl chloride

-

Hydrazine hydrate

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve the 4-nitrobenzoyl derivative in a suitable solvent.

-

Add hydrazine hydrate to the solution, often in a slight excess.

-

The reaction mixture is typically heated under reflux for a specific period to ensure complete reaction.

-

Upon cooling, the this compound product often precipitates out of the solution.

-

The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried.

Crystallization

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies. Slow evaporation of a saturated solution is a common technique.

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water) with gentle heating to create a saturated or near-saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Loosely cover the container to allow for the slow evaporation of the solvent over several days or weeks.

-

As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is governed by various intermolecular forces. In the case of this compound, hydrogen bonding is expected to play a significant role in the crystal packing.

-

Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O). The nitro group also contains hydrogen bond acceptors (-NO₂). These functional groups can participate in a network of intermolecular hydrogen bonds, influencing the crystal's stability and physical properties.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow from synthesis to the determination of the crystal structure of this compound.

This guide provides a foundational understanding of the crystal structure and molecular geometry of this compound. For more detailed quantitative data, researchers are encouraged to consult the crystallographic information file (CIF) associated with CCDC deposition number 731633. This information is invaluable for further computational studies, drug design, and the development of new materials based on this versatile molecule.

Spectroscopic Characterization of 4-Nitrobenzohydrazide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Nitrobenzohydrazide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the experimental protocols for acquiring spectral data and provides an analysis of the key spectral features that confirm the molecular structure of this compound.

Introduction

This compound is a chemical compound that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its structural confirmation is a critical step in any synthetic pathway, and spectroscopic methods such as NMR and IR are powerful tools for this purpose. This guide will detail the characteristic signals in ¹H NMR, ¹³C NMR, and FT-IR spectra that are indicative of the this compound structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound powder.

-

Dissolve the sample in 0.7-1.0 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry vial. The choice of solvent is crucial as common laboratory solvents contain protons that would overwhelm the signals from the sample.[2]

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.

-

The final volume of the solution in the NMR tube should be sufficient to cover the detector, typically a depth of about 4-5 cm.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

-

Pulse Width: A 90° pulse is standard.

-

-

¹³C NMR:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

The following diagram illustrates the general workflow for NMR analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, a solid, can be obtained using the KBr pellet method or as a thin solid film.

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

Mount the salt plate in the sample holder of the spectrometer.

Instrumental Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or a clean salt plate/KBr pellet) should be collected and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydrazide protons. The exact chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~4.5 - 5.0 | Singlet (broad) | 2H |

| Aromatic H (ortho to -C=O) | ~7.9 - 8.1 | Doublet | 2H |

| Aromatic H (ortho to -NO₂) | ~8.2 - 8.4 | Doublet | 2H |

| -NH- | ~9.5 - 10.0 | Singlet (broad) | 1H |

Note: The broadness of the -NH₂ and -NH- signals is due to quadrupole broadening and potential hydrogen bonding.

The downfield shift of the aromatic protons ortho to the nitro group is due to the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons.[5]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (ortho to -C=O) | ~128 - 130 |

| Aromatic C (ortho to -NO₂) | ~123 - 125 |

| Aromatic C (ipso to -C=O) | ~135 - 138 |

| Aromatic C (ipso to -NO₂) | ~148 - 150 |

| Carbonyl C (-C=O) | ~165 - 170 |

The chemical shifts are influenced by the substituents on the aromatic ring. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded and appears at a lower field.[5] Similarly, the carbonyl carbon also appears at a characteristic downfield position.[3]

FT-IR Spectral Data

The FT-IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3400 | N-H stretching (asymmetric & symmetric) | Hydrazide (-NH₂) |

| ~3200 | N-H stretching | Hydrazide (-NH-) |

| 3000 - 3100 | C-H stretching | Aromatic |

| 1640 - 1680 | C=O stretching (Amide I) | Carbonyl |

| 1580 - 1620 | N-H bending | Hydrazide (-NH₂) |

| 1500 - 1550 | N-O asymmetric stretching | Nitro (-NO₂) |

| 1340 - 1380 | N-O symmetric stretching | Nitro (-NO₂) |

| ~1280 | C-N stretching | |

| 800 - 850 | C-H out-of-plane bending | p-disubstituted aromatic |

The presence of strong absorption bands for the N-H, C=O, and N-O stretching vibrations are key indicators for the confirmation of the this compound structure.[6]

Structural Elucidation Logic

The combined data from NMR and IR spectroscopy provides a comprehensive confirmation of the molecular structure of this compound. The logical relationship between the spectral data and the deduced structure is illustrated below.

References

- 1. N'-[(Z)-4-Methyl-benzyl-idene]-4-nitro-benzohydrazide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgchemboulder.com [orgchemboulder.com]

physical properties of 4-Nitrobenzohydrazide including melting point and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Nitrobenzohydrazide, a compound of interest in pharmaceutical and chemical research. This document details its melting point and pKa values, provides comprehensive experimental protocols for their determination, and illustrates key experimental workflows involving this compound.

Core Physical Properties

This compound (CAS No: 636-97-5) is a crystalline solid, appearing as yellow crystals. Its molecular formula is C₇H₇N₃O₃, with a molecular weight of 181.15 g/mol . A summary of its key quantitative physical properties is presented below.

Data Presentation

| Property | Value | Notes |

| Melting Point | 210-214 °C | Some sources report specific values such as 209 °C or 218 °C with decomposition. |

| pKa₁ | 2.77 | Determined at 25 °C. |

| pKa₂ | 11.17 | Determined at 25 °C. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and pKa of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary melting point method, a standard technique for organic compounds.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The crystalline sample is finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is optimal.[4]

-

Apparatus Setup (Mel-Temp): The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus. The thermometer is placed in its designated holder.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil), with the rubber band positioned above the liquid level.[2]

-

Heating and Observation:

-

A rapid initial heating is performed to determine an approximate melting range.

-

The apparatus is allowed to cool. A second determination is then carried out with a slow heating rate of 1-2 °C per minute, especially when approaching the approximate melting point.[4]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]

-

-

Data Recording: The melting point range is recorded. For a pure compound like this compound, a sharp melting range of 0.5-1.0 °C is expected.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of this compound can be accurately determined by potentiometric titration.[5][6][7][8] This method involves titrating a solution of the compound with a standard acidic or basic solution and monitoring the pH change.

Apparatus and Reagents:

-

pH meter with a combination glass electrode (calibrated with standard buffers of pH 4, 7, and 10)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

Deionized water (carbonate-free)

-

Nitrogen gas supply

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water to prepare a solution of known concentration (e.g., 1 mM).[5] A co-solvent may be used if solubility is low, though this can affect the pKa value.[6]

-

Titration Setup: The sample solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized titrant (NaOH for the acidic pKa and HCl for the basic pKa).

-

Inert Atmosphere: The solution is purged with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the pH measurements, especially in the basic range.[5][7]

-

Titration for pKa₁ (Acidic Dissociation): The solution is titrated with standardized NaOH solution, added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued past the first equivalence point.

-

Titration for pKa₂ (Basic Dissociation): A fresh sample solution is prepared and titrated with standardized HCl solution in a similar incremental manner. The pH is recorded after each addition, continuing past the second equivalence point.

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The equivalence points are determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[9]

-

The pKa values are determined from the pH at the half-equivalence points. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa.[10]

-

-

Replication: The titration is performed in triplicate to ensure the reproducibility and accuracy of the results. The average pKa values and standard deviations are then calculated.[5]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for Isoniazid analysis using this compound as an internal standard.

References

- 1. westlab.com [westlab.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. jk-sci.com [jk-sci.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Synthesis of 4-Nitrobenzohydrazide via the Reflux Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitrobenzohydrazide, a key intermediate in the development of various pharmaceutical compounds. The document details the reaction mechanism, a comprehensive experimental protocol for its synthesis via the reflux method, and relevant quantitative and characterization data.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from a 4-nitrobenzoate ester (such as methyl 4-nitrobenzoate) and hydrazine hydrate proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (methanol in the case of a methyl ester) to form the stable hydrazide product. The reaction is typically carried out under reflux to provide the necessary activation energy.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound using the reflux method.

Materials:

-

Methyl 4-nitrobenzoate

-

Hydrazine hydrate (99% or equivalent)

-

Methanol or Ethanol (absolute)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-nitrobenzoate in a suitable amount of absolute ethanol or methanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate. A typical molar ratio of ester to hydrazine hydrate is 1:3 to ensure complete conversion.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be the boiling point of the solvent used (approximately 65°C for methanol and 78°C for ethanol). Maintain the reflux for a period of 4 to 16 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is often insoluble in the alcohol at lower temperatures and will precipitate out. The precipitation can be further encouraged by placing the flask in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.

-

Drying and Recrystallization: Dry the crude product. For higher purity, the this compound can be recrystallized from a suitable solvent, such as methanol or ethanol.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇N₃O₃ | [2] |

| Molecular Weight | 181.15 g/mol | [2][3] |

| Melting Point | 218 °C (decomposes) | [3] |

| Typical Reaction Time | 4 - 16 hours | [1] |

| Typical Solvent | Methanol or Ethanol | [1][4] |

| Purity (Assay) | ≥ 98% | [3] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| Infrared (IR) Spectrum | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-O stretching (nitro group). | [5] |

| Mass Spectrum (Electron Ionization) | Molecular ion peak (M+) at m/z 181. | [2] |

Visual Representations

Reaction Scheme

The overall chemical transformation is depicted below.

Caption: Synthesis of this compound from Methyl 4-nitrobenzoate.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

References

The Hydrazide Group in 4-Nitrobenzohydrazide: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile molecule that serves as a crucial building block in medicinal chemistry and materials science. Its chemical behavior is dominated by the interplay between the nucleophilic hydrazide group (-CONHNH₂) and the strongly electron-withdrawing nitro group (-NO₂) at the para position of the benzene ring. This guide provides a comprehensive technical overview of the reactivity of the hydrazide group in this compound, detailing its synthesis, key reactions, and applications, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

Chemical Properties and Reactivity of the Hydrazide Group

The hydrazide functional group is characterized by the presence of two adjacent nitrogen atoms, rendering it nucleophilic. However, in this compound, the potent electron-withdrawing nature of the para-nitro group significantly modulates this reactivity. By resonance and inductive effects, the nitro group delocalizes the lone pair of electrons on the nitrogen atoms of the hydrazide moiety, thereby reducing its nucleophilicity. This electronic effect is a critical determinant of the reaction kinetics and the types of transformations that this compound readily undergoes.

Despite this reduced nucleophilicity, the hydrazide group remains a reactive center capable of participating in a variety of important chemical reactions, most notably condensation with carbonyl compounds and cyclization to form various heterocyclic systems.

Data Presentation

Table 1: Synthesis of this compound Derivatives (Hydrazones)

| Aldehyde/Ketone Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | Methanol | Acetic Acid | 3 | 70.16 | [1] |

| 4-Hydroxybenzaldehyde | Methanol | - | Room Temp | Not Specified | [2] |

| 2-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 10 (microwave) | 98 | [3] |

| Substituted Benzaldehydes | Ethanol | Acetic Acid | 2-10 (microwave) | 95-98 | [3] |

| Aromatic Aldehydes | Ethanol | Acetic Acid | 3 | Good to Excellent | [4] |

Table 2: Cyclization Reactions of this compound Derivatives

| Product | Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2,5-Disubstituted-1,3,4-oxadiazole | Acylhydrazide, TBTU, DIEA | DMF | 50 °C | 85 | [5] |

| 2,5-Disubstituted-1,3,4-oxadiazole | Carboxylic Acid, POCl₃ | - | Reflux | 54-66 | [6] |

| 2,5-Disubstituted-1,3,4-oxadiazole | Carboxylic Acid Hydrazide, POCl₃ | - | 160 W microwave, 5 min | 54-75 | [6] |

| 1,3,5-Trisubstituted-1,2,4-triazole | Amidine, HClO₄-SiO₂ | Solvent-free | 80 °C | 55-95 | [7] |

| 1,4-Disubstituted-1,2,3-triazole | Aniline, Aromatic Ketone, 4-Methylbenzenesulfonohydrazide | - | Mild | 75-92 | [7] |

Table 3: Spectroscopic Data for N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide[1]

| Spectroscopy | Peak Position | Assignment |

| FTIR (cm⁻¹) | 3523 | O-H |

| 3471 | N-H | |

| 1643 | C=O | |

| 1577 | C=N | |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.00 (s, 1H) | -NH- |

| 8.97 (s, 1H) | -OH | |

| 8.36 (d, 2H, J=8.4 Hz) | Aromatic H (adjacent to -NO₂) | |

| 8.33 (s, 1H) | -CH=N- | |

| 8.12 (d, 2H, J=8.4 Hz) | Aromatic H (adjacent to C=O) | |

| 6.93 (s, 2H) | Aromatic H (on hydroxy-dimethoxy phenyl ring) | |

| 3.82 (s, 6H) | -OCH₃ | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 161.72 | C=O |

| 149.98, 149.60, 148.57, 139.77, 138.65, 129.55, 124.66, 124.09, 105.21 | Aromatic and C=N carbons | |

| 56.48 | -OCH₃ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of hydrazides.

Materials:

-

Methyl 4-nitrobenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-nitrobenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a yellow crystalline solid.

Synthesis of N'-substituted-4-nitrobenzohydrazides (Hydrazones)[2]

This protocol describes a general method for the condensation of this compound with aldehydes.

Materials:

-

This compound

-

Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or reflux for a specified time (typically 1-4 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The hydrazone product will often precipitate.

-

Collect the solid product by filtration and wash with cold methanol.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles[6]

This protocol outlines a common method for the cyclization of hydrazides to form oxadiazoles using a dehydrating agent.

Materials:

-

This compound derivative (e.g., an N-acyl-4-nitrobenzohydrazide)

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene or xylene)

Procedure:

-

In a round-bottom flask, suspend the N-acyl-4-nitrobenzohydrazide derivative (1 equivalent) in an inert solvent.

-

Carefully add phosphorus oxychloride (2-3 equivalents) dropwise to the suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualization

Reaction Pathways and Mechanisms

The reactivity of the hydrazide group in this compound is central to the synthesis of a variety of heterocyclic compounds. The following diagrams illustrate key reaction pathways.

Caption: Synthetic routes from this compound.

Signaling Pathways in Drug Development

Derivatives of this compound, particularly their metal complexes, have shown promise as anticancer agents by inducing apoptosis. The following diagram illustrates a plausible signaling pathway.

Caption: Apoptosis induction by metal-hydrazone complexes.

Hydrazone derivatives have also been investigated as antimicrobial agents, with a proposed mechanism involving the inhibition of essential bacterial enzymes.

Caption: Inhibition of bacterial DNA gyrase by hydrazones.

Conclusion

The hydrazide group in this compound, while moderated by the electron-withdrawing nitro group, remains a versatile and reactive functional group. Its ability to readily form hydrazones and serve as a precursor for various heterocyclic compounds makes it a valuable tool in synthetic chemistry. The derivatives of this compound have demonstrated significant potential in drug development, exhibiting promising anticancer and antimicrobial activities. A thorough understanding of the reactivity of this core structure is paramount for the rational design and synthesis of novel therapeutic agents and advanced materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

- 1. Novel Pt(ii) complexes with modified aroyl-hydrazone Schiff-base ligands: synthesis, cytotoxicity and action mechanism - Metallomics (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Synthesis of N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 3. Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 4-Nitrobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a precursor for a wide array of derivatives with significant pharmacological potential. The presence of the nitro group, a strong electron-withdrawing moiety, and the reactive hydrazide functional group make it a key building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antifungal, and antitubercular activities. Detailed experimental protocols, collated quantitative data, and visual workflows are presented to facilitate further research and drug development endeavors in this promising area.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a 4-nitrobenzoate ester with hydrazine hydrate. The following protocol details a standard laboratory procedure for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-nitrobenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-nitrobenzoate in ethanol (e.g., 10 g of ester in 100 mL of ethanol).

-

To this solution, add an excess of hydrazine hydrate (e.g., 10 mL).

-

Heat the reaction mixture to reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound as a crystalline solid.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines.[1] The primary screening method for evaluating anticancer potential is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Anticancer Screening

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile culture plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | A375 (Melanoma) | 0.80 | [1] |

| Derivative 1 | HT-29 (Colon) | 0.47 | [1] |

| Derivative 2 | A549 (Lung) | Not specified | [1] |

| Derivative 3 | MCF-7 (Breast) | Not specified | [1] |

Antimicrobial and Antifungal Activity

This compound and its derivatives have been reported to exhibit inhibitory activity against a range of bacteria and fungi.[2] The preliminary screening for these activities is commonly performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to observe zones of inhibition.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well sterile microtiter plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic or antifungal drug (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the standard drug in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Experimental Protocol: Agar Well Diffusion Method

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile Petri dishes

-

Sterile cork borer

-

This compound derivatives dissolved in a suitable solvent

-

Standard antibiotic or antifungal drug (positive control)

Procedure:

-

Plate Preparation: Pour the molten agar medium into sterile Petri dishes and allow it to solidify.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 | - | [3] |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 | - | [3] |

| 4-Nitrobenzamide derivative 3a | Not specified | - | Highly potent | [4] |

| 4-Nitrobenzamide derivative 3a1 | Not specified | - | Highly potent | [4] |

Antitubercular Activity

Hydrazide-containing compounds, most notably isoniazid, are cornerstone drugs in the treatment of tuberculosis. Consequently, this compound derivatives have been investigated for their potential as novel antitubercular agents. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for the preliminary screening of antitubercular activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC or ADC

-

96-well sterile microtiter plates

-

This compound derivatives dissolved in DMSO

-

Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

-

Alamar Blue reagent

-

20% Tween 80

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates using the supplemented Middlebrook 7H9 broth.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Inoculation: Inoculate the wells with the mycobacterial suspension. Include growth and sterility controls.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Alamar Blue Addition: After incubation, add a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 to each well.

-

Re-incubation: Re-incubate the plates for 24 hours.

-

MIC Determination: A color change from blue to pink indicates mycobacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Quantitative Data: Antitubercular Activity

Conclusion

This compound serves as a valuable starting material for the generation of a diverse range of derivatives with promising biological activities. This guide provides a foundational framework for the preliminary biological screening of these compounds, offering detailed experimental protocols for assessing their anticancer, antimicrobial, antifungal, and antitubercular potential. The provided workflows and data tables are intended to streamline the research process and facilitate the identification of novel therapeutic agents derived from the this compound scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance their development as potential clinical candidates.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 4-nitrobenzohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of compounds with significant applications in medicinal chemistry, including antimicrobial and anticancer research. The protocols and data presented herein are intended to serve as a practical guide for researchers in the synthesis and characterization of these compounds.

Introduction

Schiff bases are synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). The reaction involving this compound utilizes its terminal primary amine group (-NH₂) to react with various aldehydes, leading to the formation of N'-substituted-4-nitrobenzohydrazides. The resulting Schiff bases are of particular interest due to the presence of the electron-withdrawing nitro group, which can enhance their biological activity. These compounds have been investigated for a range of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2]

General Reaction Scheme

The synthesis of Schiff bases from this compound generally proceeds by the nucleophilic addition of the amino group of the hydrazide to the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule. The reaction is often catalyzed by a few drops of acid.

Caption: General reaction scheme for the synthesis of Schiff bases from this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative Schiff base, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, which is structurally similar to Schiff bases derived from this compound. The protocol can be adapted for various substituted aldehydes.

Synthesis of N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide [3]

This protocol details the reaction of 4-hydroxybenzohydrazide with 4-nitrobenzaldehyde. A similar procedure can be followed for the reaction of this compound with various aldehydes.

Materials:

-

4-Hydroxybenzohydrazide

-

4-Nitrobenzaldehyde

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzohydrazide (1 equivalent) in a suitable volume of ethanol.

-

Add 4-nitrobenzaldehyde (1 equivalent) to the solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for a specified period (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Data Presentation

The following table summarizes quantitative data for a selection of Schiff bases synthesized from substituted benzohydrazides and various aldehydes. This data provides a comparative reference for researchers.

| Schiff Base Name | Aldehyde Reactant | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) (C=N, N-H, C=O) | Key ¹H NMR Signals (ppm) (CH=N, NH) | Reference(s) |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | 4-Nitrobenzaldehyde | 72 | - | - | - | [3] |

| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | 3,4-Dimethoxybenzaldehyde | - | - | 1595 (C=N), 3347 (N-H), 1654 (C=O) | - | |

| (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | Thiophene-2-carboxaldehyde | - | - | 1598 (C=N), 3434 (N-H), 1648 (C=O) | - | |

| N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Benzaldehyde | 65.0 | 199.8–200.5 | - | 8.42 (CH=N), 11.90 (NH) | [4] |

| N′-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-Methoxybenzaldehyde | 95.1 | 172.1–172.8 | - | 8.36 (CH=N), 11.77 (NH) | [4] |

| N′-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-Chlorobenzaldehyde | 91.2 | 201.8–202.4 | - | 8.39 (CH=N), 11.93 (NH) | [4] |

Note: The table includes data from various benzohydrazide derivatives to provide a broader context, as specific comprehensive data for a series of this compound Schiff bases was not available in a single source.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of Schiff bases from this compound.

Caption: Experimental workflow for Schiff base synthesis and characterization.

Applications in Drug Development

Schiff bases derived from various hydrazides have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

-

Antimicrobial Activity: Many Schiff bases exhibit significant antibacterial and antifungal properties.[5] For instance, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide has shown antimicrobial activity against Escherichia coli and Bacillus subtilis.[3] The imine group is considered crucial for their biological action.[6][7]

-

Anticancer Activity: Several Schiff bases have been reported to possess cytotoxic activity against various cancer cell lines.[6][8] The mechanism of action is often attributed to the azomethine group.[6][7]

-

Other Biological Activities: Research has also explored the anti-inflammatory, antiviral, and antipyretic properties of Schiff bases.[1][2]

The diverse biological profile of these compounds underscores their potential as scaffolds for the development of new therapeutic agents. Further research into structure-activity relationships can aid in the design of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase [mdpi.com]

- 5. jsirjournal.com [jsirjournal.com]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles using 4-Nitrobenzohydrazide as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] 4-Nitrobenzohydrazide serves as a versatile and readily available precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The presence of the nitro group offers a strategic point for further chemical modification, such as reduction to an amino group, allowing for the generation of diverse compound libraries for drug discovery programs.

This document provides detailed protocols for the synthesis of 1,3,4-oxadiazole derivatives starting from this compound, summarizes key reaction data, and illustrates the general synthetic workflows.

General Synthetic Pathways

This compound can be converted into various 1,3,4-oxadiazole derivatives through several reliable synthetic routes. The most common methods involve the initial formation of an intermediate such as a 1,2-diacylhydrazine or a hydrazine carboxamide, followed by a cyclodehydration or oxidative cyclization step. The choice of pathway depends on the desired substituent at the C2 position of the oxadiazole ring.

Caption: General synthetic routes for 1,3,4-oxadiazoles from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via a Diacylhydrazine Intermediate

This method involves a two-step process: acylation of this compound to form a 1,2-diacylhydrazine intermediate, followed by cyclodehydration to yield the 1,3,4-oxadiazole. This is one of the most common and versatile methods for preparing unsymmetrically substituted oxadiazoles.[5][6]

Step A: Synthesis of 1-Acyl-2-(4-nitrobenzoyl)hydrazine (Intermediate)

-

Dissolve this compound (10 mmol) in a suitable solvent such as anhydrous pyridine or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acyl chloride (10 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine intermediate.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be purified by recrystallization from ethanol if necessary.

Step B: Cyclodehydration to form 2,5-Disubstituted-1,3,4-Oxadiazole

-

Place the dried 1-acyl-2-(4-nitrobenzoyl)hydrazine intermediate (5 mmol) in a round-bottom flask.

-

Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃, 10 mL) or thionyl chloride (SOCl₂) at 0 °C.[5][7]

-

Gently reflux the mixture for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

A solid precipitate will form. If the solution is acidic, neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the solid product, wash with water until neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]